1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a fluorinated indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core The fluorinated indazole can be synthesized through a series of reactions including halogenation and cyclization
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom in the indazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indazole ring.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorinated indazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea
- 4-fluoro-1H-indazole
- ethyl (3S,4R)-1-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-3-hydroxypiperidine-4-carboxylate
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the fluorinated indazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H21FN4O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21FN4O4/c1-29-16-7-2-3-8-17(16)30-10-9-23-21(28)13-11-18(27)26(12-13)20-19-14(22)5-4-6-15(19)24-25-20/h2-8,13H,9-12H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
FTFCEVWPCZFPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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